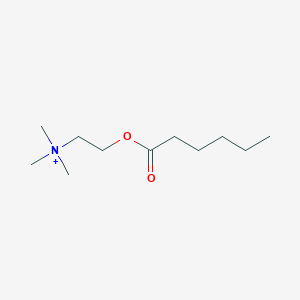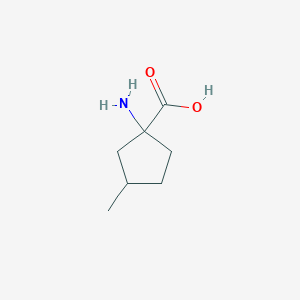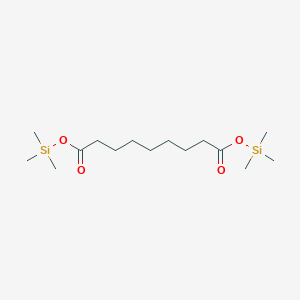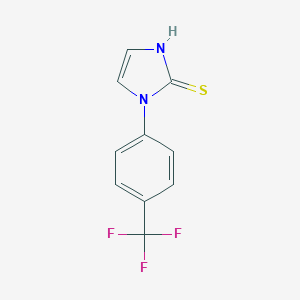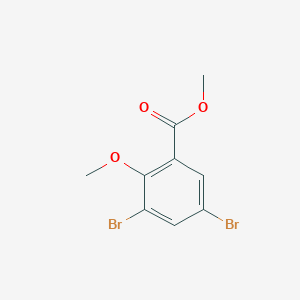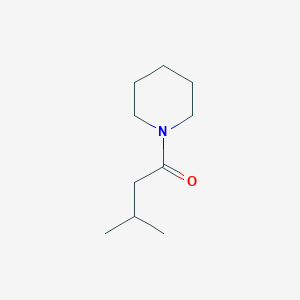
1-(3-Methylbutanoyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylbutanoyl)piperidine, also known as MBP, is a chemical compound that has been studied for its potential use in scientific research. It is a piperidine derivative that has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.
作用機序
The mechanism of action of 1-(3-Methylbutanoyl)piperidine involves its binding to the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By binding to the transporter, 1-(3-Methylbutanoyl)piperidine inhibits the reuptake of dopamine, leading to an increase in dopamine levels in the synapse. This increase in dopamine levels may have implications for the study of dopamine-related disorders, as well as mood disorders.
生化学的および生理学的効果
1-(3-Methylbutanoyl)piperidine has been shown to have a variety of biochemical and physiological effects, including an increase in dopamine and norepinephrine levels in the synapse. Additionally, it has been shown to have an effect on the release of these neurotransmitters, which may have implications for the study of mood disorders. 1-(3-Methylbutanoyl)piperidine has also been shown to have an effect on the activity of certain enzymes, which may have implications for the study of metabolic disorders.
実験室実験の利点と制限
One advantage of using 1-(3-Methylbutanoyl)piperidine in scientific research is its high affinity for the dopamine transporter, which may make it useful in the study of dopamine-related disorders. Additionally, its ability to affect the release of neurotransmitters may have implications for the study of mood disorders. However, one limitation of using 1-(3-Methylbutanoyl)piperidine in lab experiments is its potential for toxicity, which may limit its use in certain studies.
将来の方向性
There are several future directions for research involving 1-(3-Methylbutanoyl)piperidine, including its potential use in the study of dopamine-related disorders such as Parkinson's disease and addiction. Additionally, its effects on the release of neurotransmitters may have implications for the study of mood disorders such as depression and anxiety. Further research is needed to fully understand the potential uses of 1-(3-Methylbutanoyl)piperidine in scientific research.
合成法
The synthesis of 1-(3-Methylbutanoyl)piperidine has been achieved through a variety of methods, including the reaction of 3-methylbutanoyl chloride with piperidine in the presence of a base such as triethylamine. Other methods have included the use of other reagents such as 3-methylbutanoyl bromide and piperidine hydrochloride. The synthesis of 1-(3-Methylbutanoyl)piperidine has been optimized to produce high yields and purity for use in scientific research.
科学的研究の応用
1-(3-Methylbutanoyl)piperidine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine transporter, which may make it useful in the study of dopamine-related disorders such as Parkinson's disease and addiction. Additionally, 1-(3-Methylbutanoyl)piperidine has been shown to have an effect on the release of neurotransmitters such as dopamine and norepinephrine, which may have implications for the study of mood disorders such as depression and anxiety.
特性
CAS番号 |
18071-41-5 |
|---|---|
製品名 |
1-(3-Methylbutanoyl)piperidine |
分子式 |
C10H19NO |
分子量 |
169.26 g/mol |
IUPAC名 |
3-methyl-1-piperidin-1-ylbutan-1-one |
InChI |
InChI=1S/C10H19NO/c1-9(2)8-10(12)11-6-4-3-5-7-11/h9H,3-8H2,1-2H3 |
InChIキー |
BCVHFAJWGDZJSA-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CCCCC1 |
正規SMILES |
CC(C)CC(=O)N1CCCCC1 |
同義語 |
3-Methyl-1-piperidino-1-butanone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



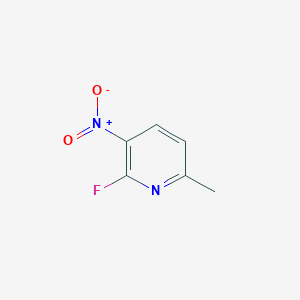
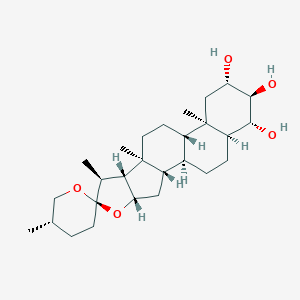
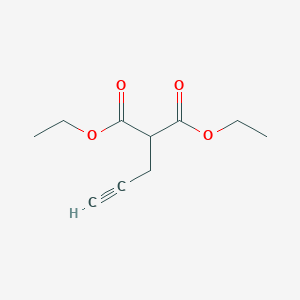
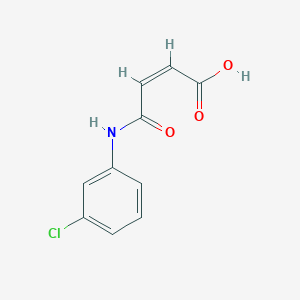
![Silane, triethoxy(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-](/img/structure/B99406.png)

